2-(3-Isopropenyl-phenyl)-[1,3]dioxolane
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
153329-06-7 |
|---|---|
Molecular Formula |
C12H14O2 |
Molecular Weight |
190.24 g/mol |
IUPAC Name |
2-(3-prop-1-en-2-ylphenyl)-1,3-dioxolane |
InChI |
InChI=1S/C12H14O2/c1-9(2)10-4-3-5-11(8-10)12-13-6-7-14-12/h3-5,8,12H,1,6-7H2,2H3 |
InChI Key |
UGQQFPCOJFHOBX-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)C1=CC=CC(=C1)C2OCCO2 |
Origin of Product |
United States |
Synthetic Methodologies and Mechanistic Pathways for 2 3 Isopropenyl Phenyl 1 2 Dioxolane and Its Precursors
Precursor Synthesis Strategies
The construction of the target molecule begins with the synthesis of its constituent parts. This section outlines established methodologies for preparing the aldehyde and diol precursors.
3-Isopropenylbenzaldehyde serves as the aldehyde component for the acetalization reaction. Its synthesis can be approached through several well-established organometallic and olefination reactions.
Wittig Reaction: The Wittig reaction is a widely used method for alkene synthesis from carbonyl compounds. organic-chemistry.orglibretexts.orgmnstate.edulibretexts.org In this context, 3-acetylbenzaldehyde (B1583000) would be the starting material. The reaction involves a phosphonium (B103445) ylide, typically prepared from methyltriphenylphosphonium (B96628) halide and a strong base. libretexts.orgmasterorganicchemistry.com
Step 1: Ylide Formation: Methyltriphenylphosphonium bromide is treated with a strong base, such as n-butyllithium (n-BuLi), to deprotonate the methyl group and form the nucleophilic ylide, methylenetriphenylphosphorane (B3051586). libretexts.org
Step 2: Olefination: The ylide is then reacted with 3-acetylbenzaldehyde. The nucleophilic carbon of the ylide attacks the electrophilic carbonyl carbon of the ketone functional group. This leads to the formation of a four-membered ring intermediate known as an oxaphosphetane. organic-chemistry.orglibretexts.org
Step 3: Product Formation: The oxaphosphetane intermediate rapidly decomposes to yield the desired alkene, 3-isopropenylbenzaldehyde, and a stable byproduct, triphenylphosphine (B44618) oxide. The formation of the strong phosphorus-oxygen double bond is the driving force for this step. organic-chemistry.orgmnstate.edu
Grignard Reaction: An alternative route involves the use of Grignard reagents, which are potent carbon-based nucleophiles. adichemistry.commasterorganicchemistry.comsigmaaldrich.comlibretexts.orglibretexts.org This strategy can start from 3-bromobenzaldehyde (B42254).
Step 1: Protection of the Aldehyde: The aldehyde group in 3-bromobenzaldehyde is highly reactive towards Grignard reagents. Therefore, it must first be protected, for example, by converting it into an acetal (B89532) (e.g., a 1,3-dioxolane) using ethylene (B1197577) glycol and an acid catalyst.
Step 2: Grignard Reagent Formation: The protected 3-bromobenzaldehyde is reacted with magnesium metal in an anhydrous ether solvent (like diethyl ether or THF) to form the corresponding Grignard reagent. libretexts.org
Step 3: Reaction with Acetone (B3395972): The Grignard reagent is then reacted with acetone. The nucleophilic carbon of the Grignard reagent attacks the electrophilic carbonyl carbon of acetone, and a subsequent acidic workup yields a tertiary alcohol, 2-(3-(1,3-dioxolan-2-yl)phenyl)propan-2-ol. libretexts.org
Step 4: Dehydration and Deprotection: The tertiary alcohol is subjected to acid-catalyzed dehydration to form the isopropenyl double bond. The same acidic conditions will also hydrolyze the protecting acetal, regenerating the aldehyde functional group to give the final product, 3-isopropenylbenzaldehyde.
| Method | Starting Material | Key Reagents | Intermediate | Key Advantages |
| Wittig Reaction | 3-Acetylbenzaldehyde | 1. Ph₃PCH₃Br, n-BuLi | Oxaphosphetane | High regioselectivity for double bond placement. libretexts.org |
| Grignard Reaction | 3-Bromobenzaldehyde | 1. Ethylene glycol (protection) 2. Mg, THF 3. Acetone 4. H₃O⁺ (dehydration/deprotection) | Tertiary alcohol | Utilizes readily available starting materials. |
1,2-diols, or vicinal diols, are the second key component for forming the dioxolane ring. chemistrysteps.comchemistrysteps.com While simple diols like ethylene glycol are commercially available, more complex diols can be synthesized through various methods, primarily involving the dihydroxylation of alkenes. chemistrysteps.comorgoreview.comwikipedia.org This process adds two hydroxyl groups across a double bond. chemistrysteps.com
Syn-Dihydroxylation: This method adds both hydroxyl groups to the same face of the alkene double bond, resulting in a syn-diol. chemistrysteps.comyoutube.com
Osmium Tetroxide (OsO₄): A highly reliable and stereospecific method involves using osmium tetroxide. orgoreview.comwikipedia.orgyoutube.com The reaction proceeds through a cyclic osmate ester intermediate, which is then hydrolyzed to yield the syn-diol. orgoreview.comyoutube.com Due to the toxicity and expense of OsO₄, it is typically used in catalytic amounts along with a co-oxidant, such as N-methylmorpholine N-oxide (NMO), to regenerate the osmium catalyst (Upjohn dihydroxylation). wikipedia.org
Potassium Permanganate (B83412) (KMnO₄): Cold, dilute, and alkaline potassium permanganate can also produce syn-diols. chemistrysteps.comchemistrysteps.com However, KMnO₄ is a very strong oxidizing agent, and careful control of the reaction conditions is necessary to prevent over-oxidation and cleavage of the C-C bond. chemistrysteps.comorgoreview.com
Anti-Dihydroxylation: This approach adds the hydroxyl groups to opposite faces of the double bond, yielding an anti-diol. chemistrysteps.com
Epoxidation followed by Hydrolysis: This is a two-step process. First, the alkene is treated with a peroxy acid, such as meta-chloroperoxybenzoic acid (mCPBA), to form an epoxide. chemistrysteps.com The epoxide ring is then opened by acid-catalyzed hydrolysis. The mechanism involves a backside attack by a water molecule on the protonated epoxide, leading to the anti-configuration of the resulting diol. chemistrysteps.com
| Method | Reagent(s) | Stereochemistry | Mechanism | Notes |
| Syn-Dihydroxylation | ||||
| Upjohn Dihydroxylation | cat. OsO₄, NMO | Syn | Cyclic osmate ester | High yield, reliable, but OsO₄ is toxic. wikipedia.org |
| Permanganate Dihydroxylation | Cold, dilute KMnO₄, NaOH | Syn | Cyclic manganate (B1198562) ester | Less expensive, but risk of over-oxidation. chemistrysteps.com |
| Anti-Dihydroxylation | ||||
| Epoxidation/Hydrolysis | 1. mCPBA 2. H₃O⁺ | Anti | Epoxide ring-opening | Two-step process, avoids toxic metals. chemistrysteps.com |
Acetalization Reactions for 1,3-Dioxolane (B20135) Ring Formation
The formation of the 1,3-dioxolane ring from an aldehyde (or ketone) and a 1,2-diol is a type of acetalization reaction. chemicalbook.comorganic-chemistry.org This reaction is an equilibrium process, and specific techniques are often required to drive it to completion. acs.org
The most common method for synthesizing 1,3-dioxolanes is the acid-catalyzed condensation of an aldehyde with a 1,2-diol, such as ethylene glycol. chemicalbook.comorganic-chemistry.org Brønsted acids like p-toluenesulfonic acid (p-TsOH) or sulfuric acid (H₂SO₄) are frequently employed. chemicalbook.comrsc.org
The reaction mechanism proceeds as follows:
Protonation of the Carbonyl: The acid catalyst protonates the carbonyl oxygen of 3-isopropenylbenzaldehyde, increasing the electrophilicity of the carbonyl carbon.
Nucleophilic Attack: One of the hydroxyl groups of the 1,2-diol acts as a nucleophile and attacks the activated carbonyl carbon.
Hemiacetal Formation: A proton transfer step results in the formation of a hemiacetal intermediate.
Formation of an Oxonium Ion: The hydroxyl group of the hemiacetal is protonated by the acid catalyst, converting it into a good leaving group (water).
Water Elimination: The lone pair of electrons on the remaining oxygen atom assists in the elimination of a water molecule, forming a resonance-stabilized oxonium ion.
Intramolecular Cyclization: The second hydroxyl group of the diol chain attacks the electrophilic carbon of the oxonium ion in an intramolecular fashion.
Deprotonation: A final deprotonation step regenerates the acid catalyst and yields the final 2-(3-isopropenyl-phenyl)- organic-chemistry.orgorganic-chemistry.orgdioxolane product.
A crucial aspect of this reaction is the removal of the water byproduct to shift the equilibrium towards the acetal product, in accordance with Le Châtelier's principle. organic-chemistry.orgacs.org This is commonly achieved by azeotropic distillation using a Dean-Stark apparatus with a solvent like toluene (B28343). organic-chemistry.org
While Brønsted acids are effective, alternative catalytic systems have been developed to perform acetalization under milder or heterogeneous conditions.
Lewis Acids: Lewis acids such as zirconium tetrachloride (ZrCl₄), iron(III) chloride (FeCl₃), and bismuth triflate (Bi(OTf)₃) can effectively catalyze dioxolane formation. organic-chemistry.orgrwth-aachen.de These catalysts function by coordinating to the carbonyl oxygen, thereby activating the carbonyl group towards nucleophilic attack.
Solid Acid Catalysts: Heterogeneous catalysts offer advantages in terms of simplified product purification (the catalyst can be removed by filtration) and potential for recycling. researchgate.netresearchgate.net Examples include:
Clays: Montmorillonite K10 has been used for the synthesis of 1,3-dioxolanes. nih.gov
Silica Gel and Alumina: These can act as solid acid catalysts, particularly under pressure and solvent-free conditions. researchgate.net
Functionalized Mesoporous Materials: Materials like MCM-41 functionalized with acidic groups have shown high activity and selectivity in acetalization reactions. researchgate.net
Ruthenium Catalysts: Certain ruthenium complexes have been used to form dioxolanes from diols and formic acid, which serves as a source for the methylene (B1212753) unit in the acetal. rwth-aachen.denih.gov
| Catalyst Type | Examples | Conditions | Advantages |
| Brønsted Acid | p-TsOH, H₂SO₄ | Homogeneous, often requires heat and water removal. organic-chemistry.org | Inexpensive and widely used. |
| Lewis Acid | ZrCl₄, FeCl₃, Bi(OTf)₃, Sc(OTf)₃ | Homogeneous, often milder conditions. organic-chemistry.orgrwth-aachen.deorganic-chemistry.org | High efficiency and chemoselectivity. organic-chemistry.org |
| Solid Acid | Montmorillonite K10, Silica Gel, Zeolites, MCM-41 | Heterogeneous, solvent-free or various solvents. researchgate.netresearchgate.netnih.gov | Easy separation, catalyst reusability, environmentally benign. researchgate.netresearchgate.net |
To maximize the yield of 2-(3-isopropenyl-phenyl)- organic-chemistry.orgorganic-chemistry.orgdioxolane, several reaction parameters must be optimized.
Water Removal: As acetalization is a reversible reaction, the continuous removal of water is the most critical factor for achieving high yields. organic-chemistry.orgacs.org A Dean-Stark trap is the standard apparatus for this purpose. organic-chemistry.org Alternatively, chemical dehydrating agents like orthoesters or physical sequestration using molecular sieves can be employed. organic-chemistry.org
Catalyst Loading: The amount of acid catalyst should be minimized to prevent potential side reactions, such as polymerization of the isopropenyl group. Typically, catalytic amounts (e.g., 0.1-1 mol%) are sufficient. nih.gov
Temperature: The reaction is often performed at the reflux temperature of the solvent (e.g., toluene) to facilitate azeotropic water removal. However, excessively high temperatures could promote unwanted side reactions.
Reactant Stoichiometry: Using a slight excess of the 1,2-diol can help shift the equilibrium towards the product side.
Solvent Choice: The solvent should be inert to the reaction conditions and form an azeotrope with water if a Dean-Stark trap is used. Toluene and benzene (B151609) are common choices. Solvent-free conditions have also been reported, particularly with solid catalysts, offering a greener alternative. researchgate.netmdpi.com
By carefully controlling these parameters, the synthesis of 2-(3-isopropenyl-phenyl)- organic-chemistry.orgorganic-chemistry.orgdioxolane can be achieved in high yield and purity.
Palladium-Catalyzed Coupling Reactions in Phenyl Dioxolane Synthesis
Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and selectivity. nih.govyoutube.com The Suzuki-Miyaura coupling, in particular, provides a powerful method for constructing the 2-(3-Isopropenyl-phenyl)- masterorganicchemistry.comorgsyn.orgdioxolane framework by coupling an aryl halide precursor with an appropriate organoboron reagent. libretexts.orgdiva-portal.org
A plausible synthetic approach begins with the protection of a commercially available starting material, 3-bromobenzaldehyde, as a cyclic acetal. The reaction with ethylene glycol under acidic catalysis yields the key intermediate, 2-(3-bromophenyl)- masterorganicchemistry.comorgsyn.orgdioxolane. This precursor can then undergo a Suzuki-Miyaura cross-coupling reaction with an isopropenylboron species, such as isopropenylboronic acid pinacol (B44631) ester, to yield the final product.
The reaction is catalyzed by a palladium(0) complex, which can be generated in situ from a palladium(II) precursor like palladium(II) acetate (B1210297) or introduced directly as a complex like tetrakis(triphenylphosphine)palladium(0). libretexts.org The presence of a base is crucial for the transmetalation step of the catalytic cycle. diva-portal.org The choice of catalyst, ligand, base, and solvent system is critical for achieving high yields and reaction efficiency. The dioxolane group is generally stable under these conditions, making it an effective protecting group for the aldehyde functionality. nih.gov
Table 1: Representative Conditions for Suzuki-Miyaura Coupling
| Parameter | Condition | Role/Function |
|---|---|---|
| Aryl Halide | 2-(3-bromophenyl)- masterorganicchemistry.comorgsyn.orgdioxolane | Electrophilic partner |
| Organoboron Reagent | Isopropenylboronic acid pinacol ester | Nucleophilic partner |
| Palladium Catalyst | Pd(PPh₃)₄ or Pd(OAc)₂/PPh₃ | Catalyzes the C-C bond formation libretexts.org |
| Base | K₂CO₃, K₃PO₄, or Cs₂CO₃ | Activates the organoboron reagent for transmetalation diva-portal.org |
| Solvent | 1,4-Dioxane/H₂O, Toluene, or DMF | Solubilizes reactants and facilitates the reaction |
| Temperature | 80-110 °C | Provides activation energy for the reaction |
Olefination Reactions for Isopropenyl Group Introduction
An alternative strategy for synthesizing 2-(3-Isopropenyl-phenyl)- masterorganicchemistry.comorgsyn.orgdioxolane involves forming the isopropenyl group on a pre-formed phenyl dioxolane ring system. This approach typically utilizes an olefination reaction, which converts a carbonyl group into an alkene. nih.gov The Wittig reaction is a classic and highly effective method for this type of transformation. wikipedia.orglibretexts.org
This synthetic route would commence with 3-acetylbenzaldehyde. The aldehyde functionality is first selectively protected by reacting it with ethylene glycol to form 2-(3-acetylphenyl)- masterorganicchemistry.comorgsyn.orgdioxolane. The remaining ketone group is then targeted for olefination.
In the Wittig reaction, the ketone is treated with a phosphorus ylide, also known as a Wittig reagent. libretexts.org For the introduction of an isopropenyl group from an acetyl group, the required reagent is methylenetriphenylphosphorane (Ph₃P=CH₂). libretexts.org This ylide is typically generated in situ by deprotonating a corresponding phosphonium salt, methyltriphenylphosphonium bromide, with a strong base such as n-butyllithium (n-BuLi) or potassium tert-butoxide (t-BuOK). masterorganicchemistry.commdpi.com The reaction is highly reliable for converting ketones into terminal alkenes. mnstate.edu
Another powerful olefination method is the Horner-Wadsworth-Emmons (HWE) reaction. wikipedia.orgyoutube.com This reaction employs a phosphonate (B1237965) carbanion, which is generally more nucleophilic than the corresponding Wittig ylide. orgsyn.org The HWE reaction often provides excellent yields, and a significant advantage is that the water-soluble phosphate (B84403) byproduct is easily removed during workup, simplifying product purification. orgsyn.orgtcichemicals.com
Table 2: Typical Reagents for Wittig Olefination
| Reagent/Condition | Example | Purpose |
|---|---|---|
| Substrate | 2-(3-acetylphenyl)- masterorganicchemistry.comorgsyn.orgdioxolane | Carbonyl-containing precursor |
| Phosphonium Salt | Methyltriphenylphosphonium bromide | Precursor to the ylide mdpi.com |
| Base | n-Butyllithium (n-BuLi) or Potassium tert-butoxide (t-BuOK) | Deprotonates the phosphonium salt to form the active ylide masterorganicchemistry.com |
| Solvent | Tetrahydrofuran (THF) or Diethyl ether | Anhydrous solvent required for the reaction wikipedia.org |
| Temperature | -78 °C to room temperature | Controlled addition and reaction progression |
Mechanistic Investigations of 2-(3-Isopropenyl-phenyl)-masterorganicchemistry.comorgsyn.orgdioxolane Synthesis Pathways
Understanding the reaction mechanisms is fundamental to optimizing synthetic routes and predicting outcomes. The two primary pathways discussed rely on well-established mechanistic cycles.
Mechanism of the Suzuki-Miyaura Coupling: The catalytic cycle for the Suzuki-Miyaura reaction is generally understood to involve three key steps: libretexts.org
Oxidative Addition: The cycle begins with the active Pd(0) catalyst. The aryl halide, 2-(3-bromophenyl)- masterorganicchemistry.comorgsyn.orgdioxolane, reacts with the Pd(0) complex in an oxidative addition step. This involves the insertion of the palladium atom into the carbon-bromine bond, forming a new organopalladium(II) species. This step is often the rate-determining step of the cycle. diva-portal.org
Transmetalation: The organopalladium(II) complex then reacts with the organoboron reagent, which has been activated by the base. In this step, the isopropenyl group is transferred from the boron atom to the palladium center, displacing the halide. This forms a new diorganopalladium(II) complex.
Reductive Elimination: The final step is the reductive elimination of the desired product, 2-(3-Isopropenyl-phenyl)- masterorganicchemistry.comorgsyn.orgdioxolane. The two organic groups (the phenyl dioxolane and isopropenyl moieties) on the palladium center couple, forming a new carbon-carbon bond. This process regenerates the Pd(0) catalyst, allowing it to re-enter the catalytic cycle. libretexts.org
Mechanism of the Wittig Reaction: The mechanism of the Wittig reaction for the conversion of 2-(3-acetylphenyl)- masterorganicchemistry.comorgsyn.orgdioxolane is as follows: masterorganicchemistry.comorganic-chemistry.org
Ylide Formation: A strong base removes a proton from the carbon adjacent to the phosphorus atom of the methyltriphenylphosphonium salt, creating the nucleophilic methylenetriphenylphosphorane ylide. masterorganicchemistry.com
Nucleophilic Attack and Betaine (B1666868) Formation: The nucleophilic carbon of the ylide attacks the electrophilic carbonyl carbon of the ketone. This addition forms a zwitterionic intermediate known as a betaine, which has a negative charge on the oxygen and a positive charge on the phosphorus. masterorganicchemistry.com
Oxaphosphetane Formation: The betaine intermediate rapidly undergoes ring closure. The negatively charged oxygen atom attacks the positively charged phosphorus atom to form a four-membered ring intermediate called an oxaphosphetane. organic-chemistry.org
Decomposition: The oxaphosphetane is unstable and spontaneously decomposes through a retro-[2+2] cycloaddition. This concerted process breaks the carbon-phosphorus and carbon-oxygen bonds, forming a new carbon-carbon double bond (the isopropenyl group) and a very stable phosphorus-oxygen double bond in the form of triphenylphosphine oxide. The formation of the highly stable triphenylphosphine oxide is the primary driving force for the entire reaction. organic-chemistry.org
Chemical Reactivity and Transformations of 2 3 Isopropenyl Phenyl 1 2 Dioxolane
Reactivity of the 1,3-Dioxolane (B20135) Ring System
The 1,3-dioxolane ring is a cyclic acetal (B89532), which serves as a common protecting group for aldehydes and ketones in organic synthesis. wikipedia.orgorganic-chemistry.org Its stability and reactivity are central to its role in multi-step synthetic pathways. Generally, cyclic acetals are stable under neutral or basic conditions and resistant to many nucleophiles and reducing agents. organic-chemistry.org However, the acetal linkage is susceptible to cleavage under acidic conditions.
The primary reaction of the 1,3-dioxolane ring is its hydrolytic cleavage to regenerate the parent carbonyl compound, in this case, 3-isopropenylbenzaldehyde. This deprotection is typically achieved through acid-catalyzed hydrolysis. organic-chemistry.org The presence of water and an acid catalyst facilitates the reaction, which is mechanistically the reverse of acetal formation. A wide array of catalysts and conditions can be employed for this transformation, offering chemists flexibility based on the substrate's sensitivity to other functional groups.
Common deprotection strategies include:
Aqueous Mineral Acids: Dilute solutions of strong acids like hydrochloric acid (HCl) or sulfuric acid (H₂SO₄) are effective.
Lewis Acids: Catalysts such as zirconium tetrachloride (ZrCl₄), erbium(III) triflate (Er(OTf)₃), and others can promote cleavage under mild conditions, often in wet organic solvents. organic-chemistry.orgorganic-chemistry.org
Solid-Phase Catalysts: Acidic resins or silica-supported perchloric acid provide advantages in terms of ease of separation and catalyst reusability. organic-chemistry.org
Neutral Conditions: Certain reagents, like iodine in acetone (B3395972) or sodium tetrakis(3,5-trifluoromethylphenyl)borate (NaBArF₄) in water, can achieve deprotection under neutral or near-neutral conditions, which is beneficial for highly acid-sensitive molecules. organic-chemistry.orgorganic-chemistry.org For example, the deprotection of 2-phenyl-1,3-dioxolane (B1584986) to benzaldehyde (B42025) can be accomplished in five minutes at 30 °C using NaBArF₄ in water. wikipedia.orgorganic-chemistry.org
| Reagent/Catalyst | Solvent | Conditions | Key Features | Reference |
|---|---|---|---|---|
| Aqueous HCl or H₂SO₄ | Water/THF or Acetone | Room Temperature to Reflux | Classical and cost-effective method. | organic-chemistry.org |
| Er(OTf)₃ | Wet Nitromethane | Room Temperature | Gentle Lewis acid catalyst, chemoselective. | organic-chemistry.org |
| Iodine (catalytic) | Acetone | Room Temperature | Mild, neutral conditions; tolerates acid-sensitive groups. | organic-chemistry.org |
| NaBArF₄ (catalytic) | Water | 30 °C | Very fast and efficient under aqueous, near-neutral conditions. | wikipedia.orgorganic-chemistry.org |
| Nickel Boride (in situ) | Methanol | Room Temperature | Allows for chemoselective deprotection or concomitant reduction to the alcohol. | rsc.org |
While the 1,3-dioxolane ring is generally stable to nucleophiles, ring-opening can be induced under specific conditions, typically involving Lewis acid activation. organic-chemistry.org The Lewis acid coordinates to one of the oxygen atoms, weakening the C-O bond and rendering the C2 carbon susceptible to nucleophilic attack. This can lead to the formation of β-alkoxy alcohols.
Reductive cleavage is another important ring-opening reaction. Reagents such as diisobutylaluminium hydride (DIBALH) or combinations like LiAlH₄-AlCl₃ can reductively open the acetal ring to yield a mono-protected diol. researchgate.net The regioselectivity of the ring opening can often be controlled by the choice of reagents and the steric and electronic properties of the substrate.
Transacetalization is an equilibrium process where the acetal of one carbonyl compound is converted into the acetal of another, or the diol component is exchanged. organic-chemistry.org In the context of 2-(3-isopropenyl-phenyl)- wikipedia.orgrsc.orgdioxolane, this can occur by reacting it with a different aldehyde or ketone in the presence of an acid catalyst, which would release 3-isopropenylbenzaldehyde. Alternatively, reaction with a different diol, such as 1,3-propanediol, could lead to the formation of the corresponding 1,3-dioxane, releasing ethylene (B1197577) glycol. researchgate.net This process is often used to change protecting groups without an intermediate deprotection-protection sequence. Zirconium tetrachloride (ZrCl₄) is an efficient catalyst for such transformations. organic-chemistry.org
| Reactant | Catalyst | Conditions | Product Type | Reference |
|---|---|---|---|---|
| Acetone | Acid catalyst (e.g., PTSA) | Reflux | Deprotection via formation of acetone dimethyl acetal. | organic-chemistry.org |
| 1,3-Propanediol | ZrCl₄ or NBS | Mild conditions | Conversion to 1,3-dioxane. | organic-chemistry.org |
| Ethyl Orthoformate/1,3-Propanediol | N-Bromosuccinimide (NBS) | Mild conditions | In situ acetal exchange to form 1,3-dioxane. | organic-chemistry.org |
Reactivity of the Isopropenyl Moiety
The isopropenyl group (-C(CH₃)=CH₂) is an unsaturated moiety that features a carbon-carbon double bond, making it a site of high electron density. This double bond is the center of reactivity for this part of the molecule, readily undergoing addition and cycloaddition reactions. vpscience.orgwikipedia.org
The double bond of the isopropenyl group can react with a variety of electrophilic and radical reagents. These reactions typically proceed via the breaking of the π-bond and the formation of two new σ-bonds. wikipedia.org
Key addition reactions include:
Hydrogenation: In the presence of a metal catalyst such as palladium (Pd), platinum (Pt), or nickel (Ni), hydrogen gas (H₂) can be added across the double bond to saturate the isopropenyl group to an isopropyl group. This process is known as catalytic hydrogenation. ncert.nic.in
Halogenation: Electrophilic halogens like bromine (Br₂) and chlorine (Cl₂) can add across the double bond to form a dihaloalkane. The reaction with bromine, for instance, results in a colorless product and is a classic test for unsaturation. wikipedia.org
Hydrohalogenation: Hydrogen halides (H-X, where X = Cl, Br, I) add across the double bond following Markovnikov's rule. The hydrogen atom adds to the carbon with more hydrogen atoms (the terminal CH₂), and the halide adds to the more substituted carbon (the quaternary carbon), leading to a tertiary halide.
Hydration: Acid-catalyzed addition of water will also follow Markovnikov's rule, yielding a tertiary alcohol.
Radical Addition: Under conditions that promote free-radical formation (e.g., HBr with peroxides), the addition can proceed via an anti-Markovnikov mechanism.
| Reaction | Reagent(s) | Product Functional Group | Regioselectivity |
|---|---|---|---|
| Hydrogenation | H₂, Pd/C | Isopropyl | N/A |
| Halogenation | Br₂ or Cl₂ | 1,2-Dihalo-2-phenylpropane derivative | N/A |
| Hydrohalogenation | HBr, HCl, HI | 2-Halo-2-phenylpropane derivative | Markovnikov |
| Hydration | H₂O, H₂SO₄ (cat.) | 2-Hydroxy-2-phenylpropane derivative (tertiary alcohol) | Markovnikov |
| Radical Hydrobromination | HBr, Peroxides (ROOR) | 1-Bromo-2-phenylpropane derivative | Anti-Markovnikov |
Cycloaddition reactions involve the concerted combination of two π-electron systems to form a ring. libretexts.org The isopropenyl group can participate as the 2π-electron component (the dienophile) in these reactions.
[4+2] Cycloaddition (Diels-Alder Reaction): The isopropenyl group can react with a conjugated diene (a 4π-electron system) to form a six-membered ring. libretexts.org The reaction is thermally allowed and proceeds in a concerted, suprafacial manner. pressbooks.publibretexts.org The stereochemistry of the product is highly controlled. For instance, the relative orientation of substituents on the dienophile is retained in the product. The "Alder Endo Rule" often governs the stereochemistry when new stereocenters are formed, predicting that substituents on the dienophile will preferentially occupy an endo position in the bicyclic transition state. libretexts.org
[2+2] Cycloaddition: The formation of a four-membered cyclobutane (B1203170) ring via the reaction of two alkene units is also possible. Unlike the thermal [4+2] cycloaddition, the thermal [2+2] cycloaddition is symmetry-forbidden and typically requires photochemical activation. libretexts.orgpressbooks.pub Irradiation with UV light can excite an electron in the isopropenyl π-system, allowing for a concerted, suprafacial cycloaddition. pressbooks.pub
[3+2] Cycloaddition (1,3-Dipolar Cycloaddition): This reaction involves a 1,3-dipole (a three-atom, 4π-electron system) reacting with the isopropenyl group (the dipolarophile) to form a five-membered heterocyclic ring. youtube.com Examples of 1,3-dipoles include azides, nitrile oxides, and ozone.
The stereochemical outcome of these reactions is a critical aspect. In Diels-Alder reactions, the facial selectivity can be influenced by the steric hindrance of the adjacent phenyl-dioxolane group, potentially directing the incoming diene to the less hindered face of the double bond. mdpi.com
Olefin Metathesis and Cross-Coupling Reactions
The presence of both a terminal olefin and an aromatic ring allows 2-(3-isopropenyl-phenyl)- nih.govresearchgate.netdioxolane to participate in two major classes of catalytic reactions: olefin metathesis at the isopropenyl group and cross-coupling reactions on the aromatic ring (assuming prior functionalization, such as halogenation).
Olefin Metathesis:
The isopropenyl group of 2-(3-isopropenyl-phenyl)- nih.govresearchgate.netdioxolane is a substrate for olefin metathesis, a powerful carbon-carbon bond-forming reaction catalyzed by transition metal complexes, most notably those based on ruthenium and molybdenum. wikipedia.org Cross-metathesis (CM) is particularly relevant, involving the reaction of the isopropenyl group with another olefin to generate a new, more complex alkene. acs.org
The reactivity of styrenic olefins in cross-metathesis has been extensively studied. nih.gov Generally, the success and selectivity of a cross-metathesis reaction depend on the relative reactivity of the two olefin partners. nih.gov Olefins can be classified based on their propensity to homodimerize, which can compete with the desired cross-metathesis pathway. nih.gov Styrenic compounds are typically classified as Type II olefins, exhibiting moderate reactivity.
In a typical cross-metathesis reaction, 2-(3-isopropenyl-phenyl)- nih.govresearchgate.netdioxolane could be reacted with a partner olefin in the presence of a Grubbs-type catalyst to yield a disubstituted or trisubstituted alkene. The dioxolane protecting group is generally stable under the neutral conditions of most metathesis reactions. nih.gov The choice of catalyst is crucial; second and third-generation Grubbs catalysts, as well as Hoveyda-Grubbs catalysts, offer a broad range of functional group tolerance and high activity. organic-chemistry.orgfrontiersin.org
Cross-Coupling Reactions:
To render the aromatic ring of 2-(3-isopropenyl-phenyl)- nih.govresearchgate.netdioxolane reactive towards cross-coupling, it must first be functionalized with a suitable leaving group, such as a halide (e.g., bromine or iodine) or a triflate. For instance, a hypothetical precursor, 2-(3-bromo-5-isopropenylphenyl)- nih.govresearchgate.netdioxolane, could undergo various palladium-catalyzed cross-coupling reactions.
The Suzuki-Miyaura coupling, which couples an organoboron compound with an organic halide, is a widely used method for forming carbon-carbon bonds. researchgate.netuwindsor.ca The reaction of a brominated derivative of 2-(3-isopropenyl-phenyl)- nih.govresearchgate.netdioxolane with an arylboronic acid in the presence of a palladium catalyst and a base would yield a biaryl product. researchgate.net The dioxolane group is generally stable under Suzuki coupling conditions. arkat-usa.org
The Heck reaction provides another avenue for C-C bond formation, coupling the aryl halide with an alkene. organic-chemistry.orgresearchgate.net This reaction would append a vinyl group to the aromatic ring of the molecule. The choice of catalyst, base, and solvent is critical to achieving high yields and selectivity. organic-chemistry.orgnih.gov The isopropenyl group's reactivity in the presence of the palladium catalyst would need to be considered to avoid side reactions.
Below is an interactive table summarizing representative examples of these reaction types with analogous substrates.
| Reaction Type | Substrate 1 | Substrate 2 | Catalyst/Reagents | Product Type | Typical Yield |
|---|---|---|---|---|---|
| Cross-Metathesis | Styrene (B11656) Derivative | Terminal Olefin | Grubbs II Catalyst | Disubstituted Alkene | 70-95% |
| Suzuki Coupling | Aryl Bromide with Dioxolane | Arylboronic Acid | Pd(PPh3)4, K2CO3 | Biaryl Compound | 80-98% |
| Heck Reaction | Aryl Iodide with Dioxolane | Alkene | Pd(OAc)2, PPh3, Et3N | Substituted Alkene | 60-90% |
Investigations into Reaction Kinetics and Thermodynamic Profiles
Understanding the kinetics and thermodynamics of the reactions involving 2-(3-isopropenyl-phenyl)- nih.govresearchgate.netdioxolane is crucial for optimizing reaction conditions and predicting product distributions.
Reaction Kinetics:
In palladium-catalyzed cross-coupling reactions, the rate-determining step can vary depending on the specific reaction (e.g., Suzuki, Heck), the substrates, and the catalyst system. For many Suzuki couplings, the transmetalation step is considered rate-limiting. uwindsor.ca In the Heck reaction, the oxidative addition of the aryl halide to the palladium(0) catalyst is often the slow step. nih.gov The electronic nature of the substituents on the aromatic ring can significantly impact the reaction rate; electron-withdrawing groups can accelerate the oxidative addition step in Heck reactions.
Thermodynamic Profiles:
Olefin metathesis reactions are typically reversible, and the final product distribution is often governed by thermodynamic equilibrium. wikipedia.org In cross-metathesis, the reaction is often driven forward by the removal of a volatile byproduct, such as ethylene, which shifts the equilibrium towards the desired product. wikipedia.org The relative stability of the starting olefins and the products also plays a crucial role in determining the final product ratio.
The following interactive table presents representative kinetic and thermodynamic data for analogous reactions.
| Reaction Type | Parameter | Value/Observation | Significance |
|---|---|---|---|
| Cross-Metathesis (Styrenic Olefin) | Rate Law | Complex, often first order in catalyst and olefin. | Reaction rate can be controlled by reactant concentrations. |
| Cross-Metathesis | Equilibrium | Reversible, driven by removal of volatile byproducts. | Reaction conditions can be manipulated to favor product formation. |
| Suzuki Coupling | Rate-Determining Step | Often transmetalation. | Choice of base and solvent can influence this step. |
| Heck Reaction | Rate-Determining Step | Often oxidative addition. | Aryl iodides react faster than aryl bromides. |
| Cross-Coupling (General) | ΔG° | Generally negative (exergonic). | Reactions are typically high-yielding and irreversible. |
Polymerization and Oligomerization Studies Involving 2 3 Isopropenyl Phenyl 1 2 Dioxolane
Homopolymerization Pathways
The monomer possesses two distinct functionalities that could potentially undergo homopolymerization: the isopropenyl group and the 1,3-dioxolane (B20135) ring.
Free Radical Polymerization of the Isopropenyl Group
The isopropenyl group is susceptible to free radical polymerization. Initiators such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO) could be employed to initiate the polymerization process. The reaction would proceed through the typical steps of initiation, propagation, and termination, leading to a polymer with a carbon-carbon backbone and pendant 3-(1,3-dioxolan-2-yl)phenyl groups. However, specific data on initiators used, reaction conditions (temperature, solvent, concentration), and the resulting polymer characteristics (e.g., number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI)) for the homopolymer of 2-(3-isopropenyl-phenyl)- researchgate.netrsc.orgdioxolane are not documented in available literature.
Cationic Polymerization of the Isopropenyl Group
The isopropenyl group, being an electron-rich double bond, could also be polymerized via a cationic mechanism using Lewis acids or protonic acids as initiators. This method could potentially offer better control over the polymerization process, leading to polymers with well-defined architectures. Analogous polymerizations of other vinyl ethers and styrenic compounds are well-documented, but specific studies detailing the cationic polymerization of 2-(3-isopropenyl-phenyl)- researchgate.netrsc.orgdioxolane, including kinetic data and polymer properties, are absent from the scientific record.
Ring-Opening Polymerization (ROP) of the 1,3-Dioxolane Ring
The 1,3-dioxolane ring is a cyclic acetal (B89532) that can undergo cationic ring-opening polymerization (ROP) to form a polyether backbone. This process is typically initiated by strong acids. While the ROP of unsubstituted 1,3-dioxolane is a known process, the influence of the bulky 3-isopropenyl-phenyl substituent on the reactivity of the dioxolane ring in this specific monomer has not been investigated. It is plausible that both the isopropenyl group and the dioxolane ring could react under certain cationic conditions, leading to complex polymer structures. However, no experimental evidence or detailed studies are available to confirm this.
Copolymerization with Diverse Monomers
The presence of the isopropenyl group makes 2-(3-isopropenyl-phenyl)- researchgate.netrsc.orgdioxolane a candidate for copolymerization with a variety of other vinyl monomers, such as styrene (B11656), acrylates, and methacrylates. This would allow for the synthesis of copolymers with tailored properties, combining the characteristics of both monomers.
Strategies for Random and Block Copolymer Synthesis
Random Copolymers: Random copolymers could be synthesized by copolymerizing 2-(3-isopropenyl-phenyl)- researchgate.netrsc.orgdioxolane with other monomers using free radical or controlled radical polymerization techniques. The final polymer composition would depend on the initial monomer feed ratio and their respective reactivity ratios.
Block Copolymers: The synthesis of block copolymers would likely require controlled polymerization techniques, such as atom transfer radical polymerization (ATRP) or reversible addition-fragmentation chain-transfer (RAFT) polymerization. These methods would allow for the sequential addition of different monomer blocks, leading to well-defined block architectures. While these strategies are well-established for a wide range of monomers, their specific application to 2-(3-isopropenyl-phenyl)- researchgate.netrsc.orgdioxolane has not been reported.
Copolymer Composition and Sequence Distribution Analysis
The composition of any potential copolymers of 2-(3-isopropenyl-phenyl)- researchgate.netrsc.orgdioxolane would need to be determined using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Fourier-Transform Infrared (FTIR) spectroscopy. The monomer sequence distribution along the copolymer chain, a crucial factor influencing polymer properties, would be determined by the monomer reactivity ratios.
The reactivity ratios (r1 and r2) are key parameters in copolymerization that describe the relative reactivity of a growing polymer chain ending in one monomer unit towards adding the same or the other monomer. These ratios can be determined experimentally by analyzing the composition of copolymers synthesized from different initial monomer feed ratios. At present, there are no published reactivity ratios for the copolymerization of 2-(3-isopropenyl-phenyl)- researchgate.netrsc.orgdioxolane with any other monomer.
Following a comprehensive search of publicly available scientific literature, it has been determined that there is currently no specific research data or detailed studies published concerning the synthesis of star, brush, hyperbranched, or dendritic polymers directly from the monomer 2-(3-Isopropenyl-phenyl)-dioxolane . Additionally, literature detailing the post-polymerization modification of polymers derived from this specific compound is not available.
The isopropenyl group on the monomer suggests it could theoretically undergo polymerization, and the dioxolane group represents a protected aldehyde that could potentially be used for post-polymerization modification. However, without published experimental results, any discussion of reaction conditions, resulting polymer characteristics, or modification strategies would be purely speculative.
The principles behind creating complex polymer architectures and performing post-polymerization modifications are well-established for other monomers:
Star and Brush Polymers: These are typically synthesized using controlled polymerization techniques like living anionic polymerization, cationic polymerization, or atom transfer radical polymerization (ATRP). Star polymers are grown from a multifunctional initiator ("core-first" method) or by linking pre-formed polymer "arms" to a central core ("arm-first" method). Brush polymers involve grafting polymer chains from or onto a polymer backbone.
Hyperbranched and Dendritic Polymers: These highly branched structures are synthesized through distinct methodologies. Dendrimers are built in a stepwise, generational process (either divergent from a core or convergent towards a core) that results in a perfectly branched, monodisperse structure. Hyperbranched polymers are typically synthesized in a one-pot reaction from an ABx-type monomer, leading to a more polydisperse and irregularly branched structure. Self-condensing vinyl polymerization (SCVP) is a common method for creating hyperbranched polymers.
Post-Polymerization Modification: This strategy involves chemically altering a pre-existing polymer to introduce new functional groups. For a polymer of 2-(3-Isopropenyl-phenyl)-dioxolane, this would likely involve the hydrolysis of the dioxolane (acetal) group to reveal a benzaldehyde (B42025) moiety, which could then undergo further reactions.
While these general principles exist, their specific application to 2-(3-Isopropenyl-phenyl)-dioxolane , including reaction kinetics, catalyst systems, and characterization of the resulting materials, is not documented in the accessible scientific literature. Therefore, it is not possible to provide the detailed, data-driven article as requested in the outline without resorting to speculation.
Advanced Spectroscopic and Analytical Characterization Methodologies for 2 3 Isopropenyl Phenyl 1 2 Dioxolane and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy Techniques
NMR spectroscopy is an indispensable tool for the elucidation of molecular structures in solution. A variety of NMR experiments can be employed to gain a complete understanding of the constitution of 2-(3-Isopropenyl-phenyl)- nih.govrsc.orgdioxolane.
High-Resolution ¹H NMR and ¹³C NMR for Structural Elucidation
High-resolution proton (¹H) and carbon-13 (¹³C) NMR spectroscopy are fundamental for the initial structural verification of 2-(3-Isopropenyl-phenyl)- nih.govrsc.orgdioxolane. The chemical shifts in the ¹H and ¹³C NMR spectra are indicative of the electronic environment of each nucleus, providing a fingerprint of the molecule's structure.
¹H NMR Spectroscopy: The ¹H NMR spectrum of 2-(3-Isopropenyl-phenyl)- nih.govrsc.orgdioxolane would exhibit distinct signals corresponding to the protons of the isopropenyl group, the phenyl ring, and the dioxolane ring. The aromatic protons would appear in the downfield region, typically between 7.0 and 8.0 ppm, with splitting patterns determined by their substitution on the phenyl ring. The vinyl protons of the isopropenyl group would resonate around 5.0-5.5 ppm, while the methyl protons of this group would be found further upfield. The protons of the dioxolane ring would likely show complex splitting patterns due to their diastereotopic nature.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on all the carbon atoms in the molecule. The aromatic carbons would produce signals in the range of 120-140 ppm, with the carbon attached to the dioxolane ring appearing at a slightly different shift. The quaternary carbon of the isopropenyl group and the vinyl carbons would also have characteristic chemical shifts. The carbons of the dioxolane ring would be observed in the upfield region of the spectrum.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 2-(3-Isopropenyl-phenyl)- nih.govrsc.orgdioxolane
| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Isopropenyl -CH₃ | ~2.1 | ~22 |
| Isopropenyl =CH₂ | ~5.1, ~5.4 | ~115 |
| Isopropenyl C= | - | ~145 |
| Aromatic C-H | ~7.2-7.6 | ~125-130 |
| Aromatic C- | - | ~138-140 |
| Dioxolane -CH₂- | ~4.0-4.2 | ~65 |
| Dioxolane -CH- | ~5.8 | ~103 |
Note: These are predicted values based on analogous structures and may vary depending on the solvent and other experimental conditions.
Two-Dimensional NMR Experiments (COSY, HSQC, HMBC, NOESY)
Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the ¹H and ¹³C NMR signals and for determining the connectivity of the molecule.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings within the molecule. For 2-(3-Isopropenyl-phenyl)- nih.govrsc.orgdioxolane, COSY would show correlations between adjacent protons on the phenyl ring, as well as between the protons on the dioxolane ring.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms. This is instrumental in assigning the carbon signals based on the already assigned proton signals.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC shows correlations between protons and carbons that are two or three bonds apart. This technique is particularly useful for identifying quaternary carbons and for connecting different fragments of the molecule, such as the phenyl ring to the dioxolane ring and the isopropenyl group.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons. This can be used to determine the relative stereochemistry and preferred conformation of the molecule.
Dynamic NMR for Conformational Analysis
Dynamic NMR (DNMR) can be used to study conformational changes in molecules that occur on the NMR timescale. In 2-(3-Isopropenyl-phenyl)- nih.govrsc.orgdioxolane, the dioxolane ring can undergo a process of ring inversion, often referred to as a "pseudorotation." At low temperatures, this process may be slow enough to be observed as separate signals for the axial and equatorial protons of the dioxolane ring. As the temperature is increased, these signals will broaden and eventually coalesce into a single averaged signal. By analyzing the line shapes of the signals at different temperatures, the energy barrier for this conformational change can be determined.
Vibrational Spectroscopy Applications
Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the vibrational modes of a molecule and is highly sensitive to the functional groups present.
Fourier Transform Infrared (FT-IR) Spectroscopy
The FT-IR spectrum of 2-(3-Isopropenyl-phenyl)- nih.govrsc.orgdioxolane would display characteristic absorption bands for its functional groups. The C-H stretching vibrations of the aromatic ring and the isopropenyl group would appear around 3000-3100 cm⁻¹. The C=C stretching vibrations of the aromatic ring and the isopropenyl group would be observed in the 1600-1650 cm⁻¹ region. A strong and characteristic C-O stretching band for the dioxolane ring would be expected around 1000-1200 cm⁻¹.
Table 2: Characteristic FT-IR Absorption Bands for 2-(3-Isopropenyl-phenyl)- nih.govrsc.orgdioxolane
| Vibrational Mode | Expected Frequency Range (cm⁻¹) |
| Aromatic C-H Stretch | 3100-3000 |
| Vinyl C-H Stretch | 3100-3000 |
| Aliphatic C-H Stretch | 3000-2850 |
| Aromatic C=C Stretch | 1600-1450 |
| Isopropenyl C=C Stretch | ~1645 |
| C-O Stretch (Acetal) | 1200-1000 |
| Out-of-plane C-H Bending | 900-675 |
Raman Spectroscopy for Molecular Fingerprinting
Raman spectroscopy is a complementary technique to FT-IR and is particularly useful for observing non-polar bonds. The C=C bonds of the aromatic ring and the isopropenyl group in 2-(3-Isopropenyl-phenyl)- nih.govrsc.orgdioxolane would be expected to show strong signals in the Raman spectrum. The symmetric breathing mode of the phenyl ring is also typically a strong Raman band. The combination of FT-IR and Raman spectroscopy provides a comprehensive vibrational fingerprint of the molecule, allowing for its unambiguous identification.
Mass Spectrometry (MS) Techniques
Mass spectrometry is an indispensable analytical technique for the structural elucidation and characterization of organic molecules such as 2-(3-Isopropenyl-phenyl)- fiveable.meufl.edudioxolane. It provides crucial information regarding the molecular weight and fragmentation pattern of the analyte, which aids in confirming its identity and structure.
Electron Ionization (EI) and Electrospray Ionization (ESI) Mass Spectrometry
Electron Ionization (EI) and Electrospray Ionization (ESI) are two common ionization methods used in mass spectrometry, each providing complementary information.
Electron Ionization (EI-MS): This technique involves bombarding the sample with high-energy electrons, leading to the formation of a molecular ion (M•+) and subsequent fragmentation. The resulting mass spectrum is a unique fingerprint of the molecule, characterized by a series of fragment ions. For 2-(3-Isopropenyl-phenyl)- fiveable.meufl.edudioxolane, the molecular ion peak would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight.
The fragmentation in EI-MS is predictable and follows established chemical principles. The structure of 2-(3-Isopropenyl-phenyl)- fiveable.meufl.edudioxolane suggests several potential fragmentation pathways. Cleavage of the dioxolane ring and fragmentation of the isopropenyl-phenyl group would likely produce characteristic ions. For instance, related phenyl-substituted dioxolanes show significant peaks corresponding to the benzoyl cation and other fragments arising from the aromatic portion of the molecule. nih.govnih.gov
Electrospray Ionization (ESI-MS): In contrast to the "hard" ionization of EI, ESI is a "soft" ionization technique that typically results in little to no fragmentation. researchgate.net This method is particularly useful for determining the molecular weight of a compound with high accuracy. When analyzing 2-(3-Isopropenyl-phenyl)- fiveable.meufl.edudioxolane by ESI-MS, the primary ion observed would be the protonated molecule, [M+H]⁺. This technique is highly valuable for confirming the molecular mass of the synthesized compound or its derivatives. mdpi.com
| Ionization Mode | Expected Primary Ion | Key Information Provided | Typical Fragmentation Pattern |
| EI | Molecular Ion (M•+) | Structural information via fragmentation fingerprint | Extensive fragmentation, loss of dioxolane moiety, cleavage at isopropenyl group. |
| ESI | Protonated Molecule ([M+H]⁺) | Accurate molecular weight determination | Minimal to no fragmentation, preserving the molecular structure. researchgate.net |
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-Resolution Mass Spectrometry (HRMS) is a powerful technique that measures the m/z ratio of ions with very high accuracy (typically to four or five decimal places). This precision allows for the determination of the exact mass of a molecule, which in turn enables the calculation of its elemental formula.
For 2-(3-Isopropenyl-phenyl)- fiveable.meufl.edudioxolane (C₁₂H₁₄O₂), the theoretical monoisotopic mass can be calculated with high precision. By comparing the experimentally measured exact mass from an HRMS analysis to the theoretical value, the elemental composition can be unequivocally confirmed, distinguishing it from other isomers or compounds with the same nominal mass. This is a critical step in the definitive characterization of a novel compound.
| Parameter | Value |
| Molecular Formula | C₁₂H₁₄O₂ |
| Nominal Mass | 190 amu |
| Theoretical Monoisotopic Mass | 190.0994 u |
| Significance of HRMS | Confirms elemental composition by matching experimental mass to the theoretical value with high precision. |
Chromatographic Methods for Purity Assessment and Separation
Chromatographic techniques are fundamental for assessing the purity of 2-(3-Isopropenyl-phenyl)- fiveable.meufl.edudioxolane and for separating it from reaction byproducts or starting materials. They are also essential for analyzing the polymers derived from this monomer.
Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC)
Gas Chromatography (GC): GC is well-suited for the analysis of volatile and thermally stable compounds like 2-(3-Isopropenyl-phenyl)- fiveable.meufl.edudioxolane. In GC, the sample is vaporized and separated based on its partitioning between a gaseous mobile phase and a stationary phase within a column. A Flame Ionization Detector (FID) is commonly used for detection, offering high sensitivity for organic compounds. uzh.ch The retention time in GC is a characteristic property that can be used for identification, while the peak area allows for quantification and purity assessment.
High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique that separates compounds based on their differential interactions with a liquid mobile phase and a solid stationary phase. sielc.com For a compound like 2-(3-Isopropenyl-phenyl)- fiveable.meufl.edudioxolane, a reverse-phase HPLC method would be appropriate. sielc.com This typically involves a nonpolar stationary phase (e.g., C18-silica) and a polar mobile phase (e.g., a mixture of acetonitrile (B52724) and water). sielc.com The presence of the phenyl group allows for sensitive detection using a UV-Vis spectrophotometer. HPLC is crucial for purity analysis and can also be scaled up for preparative separation to isolate the pure compound. mdpi.com
| Technique | Typical Stationary Phase | Typical Mobile Phase | Common Detector | Application |
| GC | Non-polar (e.g., polydimethylsiloxane) | Inert Gas (e.g., He, N₂) | Flame Ionization Detector (FID) uzh.ch | Purity assessment, reaction monitoring. |
| HPLC | Reverse-Phase (e.g., C18) | Acetonitrile/Water mixture sielc.com | UV-Vis (due to phenyl group) | Purity determination, preparative separation. |
Gel Permeation Chromatography (GPC) for Polymer Molecular Weight Distribution
The isopropenyl group in 2-(3-Isopropenyl-phenyl)- fiveable.meufl.edudioxolane makes it a functional monomer for polymerization. Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is the standard method for characterizing the molecular weight distribution of the resulting polymers. fiveable.meufl.edu
GPC separates polymer chains based on their hydrodynamic volume in solution. fiveable.me Larger molecules elute first because they are excluded from the pores of the column packing material, while smaller molecules penetrate the pores and have a longer elution time. ufl.edu The analysis provides critical data on the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn), which describes the breadth of the molecular weight distribution. ufl.edu This information is vital for understanding the polymerization process and correlating the polymer's structure with its physical properties.
| Parameter | Symbol | Information Provided |
| Number-Average Molecular Weight | Mn | The total weight of the polymer divided by the total number of polymer molecules. |
| Weight-Average Molecular Weight | Mw | An average that accounts for the contribution of larger polymer chains. |
| Polydispersity Index | PDI | A measure of the broadness of the molecular weight distribution (Mw/Mn). |
X-ray Diffraction (XRD) for Single Crystal and Powder Analysis
X-ray diffraction is a definitive technique for determining the solid-state structure of crystalline materials. Depending on the nature of the sample, either single-crystal or powder XRD analysis can be performed.
Single-Crystal X-ray Diffraction: If a suitable single crystal of 2-(3-Isopropenyl-phenyl)- fiveable.meufl.edudioxolane can be grown, this technique can provide an unambiguous determination of its three-dimensional molecular structure. The analysis yields precise information on bond lengths, bond angles, and torsional angles, as well as details about the crystal packing and intermolecular interactions within the crystal lattice. This provides the ultimate confirmation of the compound's stereochemistry and conformation in the solid state.
Powder X-ray Diffraction (PXRD): For a polycrystalline (powder) sample, PXRD is used to obtain a diffraction pattern that is characteristic of the material's crystal structure. This pattern serves as a fingerprint for the compound, allowing for phase identification, assessment of sample purity, and determination of the degree of crystallinity. It is a valuable tool for quality control and for studying polymorphism in the solid state.
| XRD Method | Sample Requirement | Key Information Obtained |
| Single-Crystal XRD | A single, high-quality crystal | Precise 3D molecular structure, bond lengths, bond angles, crystal packing. researchgate.net |
| Powder XRD | Microcrystalline powder | Crystalline phase identification, sample purity, lattice parameters, degree of crystallinity. researchgate.net |
Theoretical and Computational Chemistry Investigations of 2 3 Isopropenyl Phenyl 1 2 Dioxolane
Quantum Mechanical Studies
Quantum mechanics forms the bedrock of modern computational chemistry, providing a framework for understanding the electronic and geometric properties of molecules with high accuracy.
Density Functional Theory (DFT) is a workhorse of computational chemistry, balancing accuracy with computational cost. A DFT study of 2-(3-Isopropenyl-phenyl)- elixirpublishers.comphyschemres.orgdioxolane, likely employing a functional such as B3LYP with a 6-311++G(d,p) basis set, would be instrumental in elucidating its electronic characteristics. Key parameters that would be calculated include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's chemical reactivity and kinetic stability.
Further analysis would involve the generation of a Molecular Electrostatic Potential (MEP) map. This map would visualize the electron density distribution, highlighting electrophilic and nucleophilic sites, which is crucial for predicting how the molecule might interact with other chemical species. Mulliken charge analysis would provide a quantitative measure of the partial charges on each atom, offering deeper insights into the molecule's polarity and potential for intermolecular interactions.
| Parameter | Calculated Value |
|---|---|
| HOMO Energy | -6.5 eV |
| LUMO Energy | -1.2 eV |
| HOMO-LUMO Gap | 5.3 eV |
| Dipole Moment | 2.1 D |
While DFT is highly effective, ab initio methods, which are based on first principles without empirical parameterization, can offer a higher level of accuracy for certain properties. Methods like Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory would be employed for a detailed conformational analysis. These calculations would identify the various stable conformers of 2-(3-Isopropenyl-phenyl)- elixirpublishers.comphyschemres.orgdioxolane that arise from the rotation around the single bonds connecting the phenyl ring, the isopropenyl group, and the dioxolane ring.
By mapping the potential energy surface, the relative energies of these conformers and the energy barriers for their interconversion can be determined. This information is vital for understanding the molecule's flexibility and the population of different conformers at various temperatures.
| Conformer | Relative Energy (kcal/mol) | Description |
|---|---|---|
| Conformer A | 0.00 | Global Minimum |
| Conformer B | 1.52 | Rotation around phenyl-dioxolane bond |
| Conformer C | 3.25 | Rotation around phenyl-isopropenyl bond |
Quantum mechanical calculations are invaluable for predicting spectroscopic data, which can aid in the interpretation of experimental spectra. Time-Dependent DFT (TD-DFT) would be used to predict the UV-Vis absorption spectrum, identifying the electronic transitions responsible for the observed absorption bands.
Furthermore, the calculation of vibrational frequencies through methods like DFT would allow for the prediction of the infrared (IR) and Raman spectra. The predicted spectra can be compared with experimental data to confirm the molecule's structure and vibrational modes. Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can also be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) approach, providing a powerful tool for structural elucidation.
Molecular Mechanics and Molecular Dynamics Simulations
While quantum mechanics provides a detailed electronic picture, molecular mechanics and dynamics simulations are better suited for studying the behavior of larger systems over longer timescales.
Molecular dynamics (MD) simulations, using a suitable force field, would be employed to study the conformational dynamics of 2-(3-Isopropenyl-phenyl)- elixirpublishers.comphyschemres.orgdioxolane. These simulations would track the movement of each atom over time, providing a dynamic picture of how the molecule explores its conformational space. From the simulation trajectories, the rates of conformational transitions and the free energy landscape can be determined, offering a more complete understanding of the molecule's flexibility and the interplay between different conformers.
MD simulations are also ideal for investigating how 2-(3-Isopropenyl-phenyl)- elixirpublishers.comphyschemres.orgdioxolane interacts with its environment. By simulating the molecule in different solvents, the influence of the solvent on its conformational preferences and dynamics can be assessed. The simulations would reveal the nature of intermolecular interactions, such as hydrogen bonding or van der Waals forces, between the solute and solvent molecules. This information is crucial for understanding the molecule's solubility and its behavior in solution.
Reaction Mechanism Elucidation through Computational Modeling
Computational modeling is a powerful tool for mapping the potential energy surfaces of chemical reactions, allowing for the detailed investigation of reaction pathways, intermediates, and transition states. For a molecule like 2-(3-isopropenyl-phenyl)- researchgate.netosti.govdioxolane, a common and illustrative reaction to study is the acid-catalyzed hydrolysis of the dioxolane ring, which regenerates the parent carbonyl (3-isopropenylbenzaldehyde) and ethylene (B1197577) glycol. This process is crucial for understanding the stability of the dioxolane as a protecting group in synthetic chemistry. orgoreview.comchemistrysteps.com
A typical computational investigation of this mechanism would employ quantum mechanical methods, such as Density Functional Theory (DFT). DFT methods offer a good balance between computational cost and accuracy for systems of this size. escholarship.org The mechanism of acetal (B89532) hydrolysis can proceed through different pathways, such as the A-1 or A-2 mechanisms, which can be distinguished by analyzing the computed transition states and activation energies. osti.govnih.gov
The generally accepted mechanism for acid-catalyzed acetal hydrolysis involves several key steps orgoreview.comchemistrysteps.com:
Protonation of one of the dioxolane oxygen atoms.
Cleavage of a carbon-oxygen bond to form a resonance-stabilized oxocarbenium ion intermediate.
Nucleophilic attack by a water molecule on the oxocarbenium ion.
Deprotonation to form a hemiacetal intermediate.
Subsequent protonation of the remaining alkoxy oxygen, followed by elimination of ethylene glycol to yield the protonated aldehyde.
Final deprotonation to give the aldehyde product.
Computational chemists model each of these steps to determine the geometry of all stationary points (reactants, intermediates, transition states, and products) and calculate their relative energies. This information is used to construct a reaction energy profile, which identifies the rate-determining step—the step with the highest activation energy barrier.
Hypothetical Reaction Energy Profile Data
The following interactive table presents hypothetical relative free energies (ΔG) calculated at a plausible level of theory (e.g., B3LYP/6-31G(d)) for the key stationary points in the acid-catalyzed hydrolysis of 2-(3-isopropenyl-phenyl)- researchgate.netosti.govdioxolane. These values are for illustrative purposes to demonstrate the type of data generated from such a study.
| Reaction Step/Species | Description | Relative Free Energy (ΔG) (kcal/mol) |
|---|---|---|
| Reactants + H₃O⁺ | Dioxolane and hydronium ion | 0.0 |
| TS1 | Transition state for first protonation | +5.2 |
| INT1 | Protonated dioxolane | -10.5 |
| TS2 | Transition state for C-O bond cleavage (Rate-Determining Step) | +18.7 |
| INT2 | Oxocarbenium ion intermediate | +8.3 |
| TS3 | Transition state for water attack | +12.1 |
| INT3 | Protonated hemiacetal | -5.6 |
| Products | 3-Isopropenylbenzaldehyde + Ethylene Glycol | -15.0 |
Note: The data in this table is hypothetical and serves as an example of typical results from a computational study.
Quantitative Structure-Reactivity Relationships (QSRR)
Quantitative Structure-Reactivity Relationships (QSRR) are mathematical models that correlate the chemical structure of a series of compounds with their measured reactivity. researchgate.net These models are valuable for predicting the reactivity of new compounds without the need for experimental synthesis and testing. Computational chemistry plays a vital role in QSRR by providing a wide range of molecular descriptors that can quantify structural, electronic, and steric features.
For a series of substituted 2-phenyl- researchgate.netosti.govdioxolanes, a QSRR model could be developed to predict the rate constant of their acid-catalyzed hydrolysis. The model would take the form of a linear or non-linear equation relating the logarithm of the rate constant (log k) to various calculated descriptors.
Key molecular descriptors often used in QSRR studies include researchgate.net:
Electronic Descriptors: These describe the electron distribution in the molecule. Examples include Hammett constants (σ), calculated atomic charges (e.g., Mulliken or NBO charges) on the atoms of the dioxolane ring, and energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO).
Steric Descriptors: These quantify the size and shape of the molecule or specific substituents. Examples include Taft steric parameters (Es) and molecular volume.
Topological Descriptors: These are numerical values derived from the graph representation of the molecule, describing its connectivity and branching.
A hypothetical QSRR study on the hydrolysis of a series of 2-(substituted-phenyl)- researchgate.netosti.govdioxolanes might yield a regression equation like:
log k = c₀ + c₁σ + c₂E(LUMO) + c₃q(C2)
where k is the reaction rate constant, σ is the Hammett constant of the phenyl substituent, E(LUMO) is the energy of the LUMO, q(C2) is the partial charge on the acetal carbon, and c₀, c₁, c₂, and c₃ are coefficients determined from the statistical regression.
Hypothetical QSRR Model Data
The following interactive table provides a hypothetical dataset for a QSRR study on the hydrolysis of 2-(substituted-phenyl)- researchgate.netosti.govdioxolanes.
| Substituent (X) | log k (Experimental) | Hammett Constant (σ) | LUMO Energy (eV) | Charge on C2 (a.u.) |
|---|---|---|---|---|
| 4-OCH₃ | -4.5 | -0.27 | -0.85 | +0.65 |
| 4-CH₃ | -4.1 | -0.17 | -0.92 | +0.66 |
| H | -3.5 | 0.00 | -1.05 | +0.68 |
| 3-Isopropenyl | -3.4 | -0.05 | -1.10 | +0.68 |
| 4-Cl | -2.8 | +0.23 | -1.25 | +0.70 |
| 4-NO₂ | -1.5 | +0.78 | -1.80 | +0.75 |
Note: The data in this table is hypothetical and for illustrative purposes only.
Such a model could then be used to predict the hydrolysis rate for 2-(3-isopropenyl-phenyl)- researchgate.netosti.govdioxolane and other new analogs, guiding synthetic efforts and the design of molecules with desired stability or reactivity.
Applications As Synthetic Intermediates and Precursors for Advanced Functional Materials
Role as a Versatile Building Block in Complex Organic Synthesis
The structure of 2-(3-Isopropenyl-phenyl)- sigmaaldrich.comdioxolane makes it a versatile building block in the intricate world of organic synthesis. The dioxolane group serves as a protecting group for the benzaldehyde (B42025) functionality, allowing for selective reactions to be carried out on the isopropenyl group. This is crucial in multi-step syntheses where specific reaction sequences are necessary to achieve the desired complex molecular architecture.
The isopropenyl group, on the other hand, is a reactive handle that can participate in a wide array of chemical transformations. These include, but are not limited to, polymerization, oxidation, and addition reactions. This dual functionality allows chemists to strategically incorporate the phenyl-dioxolane unit into larger molecules, making it an important intermediate in the synthesis of various organic compounds. nih.gov The ability to deprotect the dioxolane group at a later stage to reveal the aldehyde further enhances its synthetic utility, opening up pathways to a different set of chemical modifications.
Design and Synthesis of Functional Polymer Architectures
The presence of the polymerizable isopropenyl group makes 2-(3-Isopropenyl-phenyl)- sigmaaldrich.comdioxolane a key monomer in the design and synthesis of functional polymers with tailored properties.
Polymers that exhibit a response to changes in pH are of great interest for applications in drug delivery and smart coatings. nih.gov The dioxolane ring in polymers synthesized from 2-(3-Isopropenyl-phenyl)- sigmaaldrich.comdioxolane can be hydrolyzed under acidic conditions to reveal the aldehyde group. This transformation alters the polarity and solubility of the polymer, leading to a change in its physical properties. For instance, a polymer that is soluble at neutral pH might become insoluble at a lower pH, triggering the release of an encapsulated substance. This pH-sensitive behavior is a direct result of the acid-labile nature of the dioxolane acetal (B89532). nih.gov
| Monomer | Polymer Property | Triggering Mechanism | Potential Application |
| 2-(3-Isopropenyl-phenyl)- sigmaaldrich.comdioxolane | pH-Responsive | Acid-catalyzed hydrolysis of the dioxolane ring | Controlled drug release, smart coatings |
The susceptibility of the acetal linkage in the dioxolane ring to hydrolysis is a key feature that can be exploited in the creation of hydrolytically degradable polymers. This degradation can be triggered by acidic conditions, leading to the breakdown of the polymer backbone or the cleavage of side chains, depending on the polymer architecture. This property is particularly valuable for creating transient materials for medical implants or environmentally friendly plastics that degrade over time.
Smart materials, which can respond to external stimuli, are at the forefront of materials science research. sheffield.ac.uk The isopropenyl group of 2-(3-Isopropenyl-phenyl)- sigmaaldrich.comdioxolane allows for its incorporation into polymer networks that can exhibit "smart" behaviors such as self-healing. For example, the reversible nature of certain polymerization or cross-linking reactions involving the isopropenyl group could be harnessed to create materials that can repair themselves after damage. Furthermore, the pH-responsiveness imparted by the dioxolane group can be combined with other stimuli-responsive functionalities to create multi-responsive smart materials.
| Smart Material System | Key Functional Group | Mechanism of Action |
| Self-Healing Polymers | Isopropenyl | Reversible bond formation/breakage |
| pH-Responsive Materials | Dioxolane (Acetal) | Acid-catalyzed hydrolysis |
Development of Chemical Sensors and Probes
The chemical reactivity of the functional groups in 2-(3-Isopropenyl-phenyl)- sigmaaldrich.comdioxolane can be utilized in the development of chemical sensors and probes. The aldehyde group, which can be unmasked from the dioxolane protecting group, is known to react with specific analytes. A polymer or molecule containing this functionality could be designed to produce a detectable signal, such as a change in color or fluorescence, upon interaction with the target substance. This would form the basis of a chemical sensor for detecting the presence and concentration of that analyte.
Intermediates in the Synthesis of Specialty Chemicals
Beyond its role in polymer and materials science, 2-(3-Isopropenyl-phenyl)- sigmaaldrich.comdioxolane serves as a crucial intermediate in the synthesis of a variety of specialty chemicals. The ability to manipulate both the isopropenyl and the protected aldehyde functionalities allows for the construction of complex organic molecules with specific industrial applications. These can range from active pharmaceutical ingredients to components of fragrances and agrochemicals. The modular nature of its reactivity makes it a valuable tool for synthetic chemists aiming to produce high-value, structurally precise chemical products.
Future Research Directions and Emerging Methodologies
Integration of Artificial Intelligence and Machine Learning in Reaction Prediction and Optimization
Currently, the synthesis of aryl dioxolanes often relies on established methods with parameters determined through extensive experimentation. researchgate.net AI models, trained on vast datasets of chemical reactions, could predict the optimal catalyst, solvent, temperature, and reaction time for the formation of 2-(3-Isopropenyl-phenyl)- nih.govinnovationnewsnetwork.comdioxolane with high yield and selectivity. researchgate.net Machine learning algorithms can identify complex relationships between starting materials, reagents, and reaction outcomes that may not be immediately obvious to a human chemist. ukcatalysishub.co.uknips.cc
Furthermore, AI can facilitate the discovery of entirely new synthetic routes. By analyzing the structure of 2-(3-Isopropenyl-phenyl)- nih.govinnovationnewsnetwork.comdioxolane, retrosynthesis AI programs can propose novel disconnection strategies, potentially leading to more efficient and economical syntheses. nih.gov These tools can also predict potential side reactions, allowing for the proactive design of reaction conditions that minimize byproduct formation. For instance, the isopropenyl group is susceptible to polymerization or other side reactions under certain acidic conditions, and an AI model could help identify conditions that favor the desired acetalization while preserving the isopropenyl moiety. nih.gov
Table 1: Potential Applications of AI/ML in the Synthesis of 2-(3-Isopropenyl-phenyl)- nih.govinnovationnewsnetwork.comdioxolane
| Application Area | Specific Task | Potential Benefit |
| Reaction Prediction | Predict the major product of the reaction between 3-isopropenylbenzaldehyde and ethylene (B1197577) glycol under various conditions. | Increased accuracy in predicting reaction outcomes, reducing the need for trial-and-error experimentation. |
| Yield Optimization | Identify the optimal combination of catalyst, solvent, temperature, and time to maximize the yield of 2-(3-Isopropenyl-phenyl)- nih.govinnovationnewsnetwork.comdioxolane. | Higher efficiency and cost-effectiveness of the synthesis process. |
| Catalyst Discovery | Propose novel catalysts that are highly selective for the acetalization of 3-isopropenylbenzaldehyde. | Discovery of more efficient and potentially more sustainable catalytic systems. innovationnewsnetwork.comasiaresearchnews.com |
| Retrosynthesis | Generate novel synthetic pathways to 2-(3-Isopropenyl-phenyl)- nih.govinnovationnewsnetwork.comdioxolane from readily available starting materials. | Innovation in synthetic strategy, potentially leading to shorter and more economical routes. |
Development of Sustainable and Green Synthetic Routes for the Compound
The principles of green chemistry are increasingly influencing the design of synthetic processes, aiming to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. humanjournals.com The synthesis of 2-(3-Isopropenyl-phenyl)- nih.govinnovationnewsnetwork.comdioxolane can be made more sustainable by exploring several avenues.
A key area of focus is the replacement of traditional solvents with greener alternatives. ijsdr.org The acetalization of benzaldehyde (B42025) derivatives is often carried out in solvents like toluene (B28343) or benzene (B151609), which are hazardous. researchgate.net Future research could investigate the use of bio-based solvents, ionic liquids, or even solvent-free conditions to synthesize 2-(3-Isopropenyl-phenyl)- nih.govinnovationnewsnetwork.comdioxolane. researchgate.net Microwave-assisted synthesis is another green technique that can significantly reduce reaction times and energy consumption. scielo.org.mx
The development of reusable catalysts is another cornerstone of green chemistry. Traditional acid catalysts used for acetalization are often corrosive and difficult to separate from the reaction mixture. organic-chemistry.org Solid acid catalysts, such as zeolites, functionalized mesoporous silica, or metal-organic frameworks (MOFs), offer the advantages of easy separation and recyclability, making the synthesis of 2-(3-Isopropenyl-phenyl)- nih.govinnovationnewsnetwork.comdioxolane more environmentally friendly. nih.gov
Furthermore, exploring biocatalysis for the synthesis of this compound could offer a highly selective and environmentally benign alternative to traditional chemical methods. While not yet established for this specific transformation, the use of enzymes for selective reactions on functionalized aromatic compounds is a growing field of research.
Exploration of Novel Catalytic Systems for its Synthesis and Transformations
The development of new and improved catalytic systems is central to advancing the synthesis and subsequent transformations of 2-(3-Isopropenyl-phenyl)- nih.govinnovationnewsnetwork.comdioxolane. For its synthesis, research into novel Lewis and Brønsted acid catalysts that can operate under milder conditions and with higher chemoselectivity is crucial. This is particularly important given the presence of the reactive isopropenyl group. nih.gov
Lanthanide-based metal-organic frameworks (MOFs) have shown promise as efficient heterogeneous catalysts for the acetalization of benzaldehyde. nih.gov Their high stability and tunable Lewis acidity could be exploited for the selective synthesis of 2-(3-Isopropenyl-phenyl)- nih.govinnovationnewsnetwork.comdioxolane. Other potential catalysts include functionalized ionic liquids and solid-supported acid catalysts, which offer the benefits of easy recovery and reuse. organic-chemistry.org
Beyond its synthesis, the isopropenyl group and the aromatic ring of 2-(3-Isopropenyl-phenyl)- nih.govinnovationnewsnetwork.comdioxolane offer opportunities for further functionalization. Novel catalytic systems could be developed to selectively transform these moieties. For instance, transition metal catalysts could be explored for cross-coupling reactions at the aromatic ring or for selective hydrogenation or oxidation of the isopropenyl group. The dioxolane moiety serves as a protecting group for the aldehyde, allowing for a wide range of transformations on other parts of the molecule.
Advanced Characterization Techniques for In-Situ Monitoring of Reactions
The ability to monitor chemical reactions in real-time provides invaluable insights into reaction kinetics, mechanisms, and the formation of intermediates or byproducts. rsc.org Advanced spectroscopic techniques can be applied to the in-situ monitoring of the synthesis of 2-(3-Isopropenyl-phenyl)- nih.govinnovationnewsnetwork.comdioxolane.
Fourier-transform infrared (FTIR) and Raman spectroscopy are powerful tools for tracking the progress of the acetalization reaction by monitoring the disappearance of the aldehyde carbonyl peak and the appearance of the C-O-C stretching vibrations of the dioxolane ring. spectroscopyonline.comrsc.orgresearchgate.netresearchgate.net In-situ NMR spectroscopy can provide detailed structural information about the reactants, products, and any intermediates that may be present in the reaction mixture. researchgate.net
These techniques can be particularly useful in optimizing the reaction conditions to maximize the yield of 2-(3-Isopropenyl-phenyl)- nih.govinnovationnewsnetwork.comdioxolane while minimizing the formation of byproducts resulting from reactions of the isopropenyl group. For example, in-situ monitoring could help in identifying the precise conditions under which polymerization of the isopropenyl group begins to occur, allowing for the fine-tuning of the reaction parameters to avoid this side reaction.
Table 2: Advanced Characterization Techniques for In-Situ Monitoring
| Technique | Information Gained | Application to 2-(3-Isopropenyl-phenyl)- nih.govinnovationnewsnetwork.comdioxolane Synthesis |
| In-situ FTIR/Raman Spectroscopy | Real-time monitoring of functional group changes. | Tracking the conversion of the aldehyde to the dioxolane and detecting potential side reactions of the isopropenyl group. |
| In-situ NMR Spectroscopy | Detailed structural information on all species in the reaction mixture. | Identifying reaction intermediates and quantifying the formation of product and byproducts over time. |
| Process Analytical Technology (PAT) | Continuous analysis and control of manufacturing processes. | Ensuring consistent product quality and optimizing the synthesis on a larger scale. |
Computational Design of Derivatives with Tailored Reactivity and Properties
Computational chemistry offers a powerful platform for the in-silico design of new molecules with specific properties. peerj.com By modifying the structure of 2-(3-Isopropenyl-phenyl)- nih.govinnovationnewsnetwork.comdioxolane, it is possible to create a library of virtual derivatives and predict their reactivity and physical properties using computational methods. researchgate.netnih.gov
For example, density functional theory (DFT) calculations can be used to study the electronic and steric effects of different substituents on the aromatic ring. researchgate.net This information can be used to design derivatives with altered reactivity of the isopropenyl group or the dioxolane moiety. For instance, the introduction of electron-withdrawing or electron-donating groups on the phenyl ring could influence the susceptibility of the isopropenyl group to polymerization or other reactions.
Quantitative Structure-Activity Relationship (QSAR) models can be developed to correlate the structural features of these derivatives with their predicted properties. nih.gov This would allow for the rapid screening of a large number of virtual compounds to identify candidates with desired characteristics, such as enhanced stability, specific solubility, or tailored reactivity for subsequent chemical transformations. This computational approach can significantly accelerate the discovery of new functional molecules based on the 2-(3-Isopropenyl-phenyl)- nih.govinnovationnewsnetwork.comdioxolane scaffold.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
